Strophanthin K

Cardiotonic Mechanisms Myocardial Contractility Inotropic Agents

Select Strophanthin K for research demanding a rapid-onset, short-duration cardiac glycoside. Unlike ouabain, it directly modulates actomyosin in skinned fiber models, enabling membrane-independent inotropy studies. Its inherently low oral absorption (3-10%) makes it the preferred model for bioavailability enhancement formulation R&D. With a 23.9% cost reduction versus deslanoside in acute care settings, it supports value-based procurement without compromising scientific utility.

Molecular Formula C36H54O14
Molecular Weight 710.8 g/mol
CAS No. 560-53-2
Cat. No. B1257722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrophanthin K
CAS560-53-2
SynonymsK-strophanthin-beta
Kombetin
strophosid
Molecular FormulaC36H54O14
Molecular Weight710.8 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O
InChIInChI=1S/C36H54O14/c1-18-31(50-32-30(42)29(41)28(40)25(15-37)49-32)24(45-3)13-27(47-18)48-20-4-9-34(17-38)22-5-8-33(2)21(19-12-26(39)46-16-19)7-11-36(33,44)23(22)6-10-35(34,43)14-20/h12,17-18,20-25,27-32,37,40-44H,4-11,13-16H2,1-3H3/t18?,20-,21+,22?,23+,24?,25+,27?,28+,29-,30+,31?,32-,33+,34-,35-,36-/m0/s1
InChIKeyFHIREUBIEIPPMC-RVFDZQFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Strophanthin K (CAS 560-53-2): Cardiac Glycoside Identity and Key Baseline Characteristics


Strophanthin K (CAS 560-53-2) is a cardiotonic glycoside mixture derived from seeds of Strophanthus kombe, primarily composed of k-strophanthoside, k-strophanthin-β, and cymarin, all sharing the aglycone strophanthidin [1][2]. It functions by inhibiting the Na⁺/K⁺-ATPase pump, leading to increased intracellular sodium and calcium, thereby enhancing myocardial contractility [3]. Distinct from digitalis-derived glycosides, strophanthin K exhibits a rapid onset, short duration of action, and unique pharmacokinetic properties including low oral absorption (3–10%) and low plasma protein binding (~5%), which significantly influence its therapeutic application profile [4].

Why Strophanthin K Cannot Be Simply Substituted with Other Cardiac Glycosides


Strophanthin K exhibits distinct pharmacological and pharmacokinetic properties that render simple interchange with other cardiac glycosides, such as digoxin or ouabain, clinically and scientifically inadvisable. Differences in tissue selectivity for Na⁺/K⁺-ATPase inhibition, direct versus indirect effects on myocardial contractile proteins, and substantial variation in enteral absorption and elimination half-lives preclude generic substitution without specific comparative data [1][2][3]. The following evidence guide provides the precise quantitative data necessary to support scientifically-based selection or procurement decisions.

Strophanthin K Procurement Evidence: Quantitative Differentiation from Key Comparators


Strophanthin K vs. Ouabain: Direct Effect on Myocardial Contractile Protein System

In skinned myocardial fibers with functionally inactivated membranes, strophanthin K exerts a direct stimulating effect on the contractile protein system, increasing energy transduction and Ca²⁺-sensitivity, and extending relaxation time. In contrast, ouabain demonstrates no direct effect on actomyosin ensemble functioning under the same conditions, indicating that strophanthin K possesses an additional, membrane-independent inotropic mechanism [1].

Cardiotonic Mechanisms Myocardial Contractility Inotropic Agents

Strophanthin K vs. Digoxin and Ouabain: Enteral Absorption and Bioavailability Comparison

The enteral absorption of strophanthin K components (k-strophanthoside, cymarin) is low, at 16% and 47% of an oral dose respectively, compared to near-complete absorption for digitoxin and ~70-80% for digoxin [1]. This low and variable absorption historically mandated intravenous administration [2]. This contrasts sharply with digoxin and digitoxin, which are reliably orally bioavailable.

Pharmacokinetics Oral Bioavailability Cardiac Glycosides

Strophanthin K vs. Digoxin: Cardiac Tissue Selectivity and Safety Margin in Whole Animal Models

In whole dog models using continuous infusion, strophanthin K (g-strophanthin) demonstrated the highest cardiotonic potency (order: g-strophanthin > digoxin > digoxigenin). Critically, its safety margin, calculated as the ratio of minimal lethal dose to minimal cardiotonic dose, was also greater than that of digoxin (g-strophanthin > digoxin > digoxigenin) [1].

Tissue Selectivity Therapeutic Index Cardiotoxicity

Strophanthin K vs. Deslanoside: Equivalent Clinical Efficacy with Lower Treatment Cost in Elderly Heart Failure Patients

A randomized clinical trial in 56 elderly heart failure patients compared strophanthin K injection to deslanoside injection. Both drugs showed comparable efficacy, with no significant differences in adverse event rates (cardiovascular: 21.42% in both groups; other adverse events showed no statistical difference). However, the average treatment cost per patient was significantly lower in the strophanthin K group (¥4,884.25 ± 243.45) compared to the deslanoside group (¥6,415.45 ± 535.56), p < 0.05 [1].

Clinical Economics Heart Failure Comparative Effectiveness

Strophanthin K: Preferred Research and Clinical Application Scenarios Based on Differential Evidence


Mechanistic Studies of Direct Myofibrillar Inotropic Effects Independent of Na⁺/K⁺-ATPase

Strophanthin K is uniquely suited for research investigating the direct effects of cardiac glycosides on the contractile protein system. Unlike ouabain, which lacks direct actomyosin effects, strophanthin K can be used in skinned myocardial fiber models to study membrane-independent inotropic mechanisms, energy transduction, and Ca²⁺-sensitivity modulation [1].

Development of Enhanced Oral Formulations for Poorly Absorbable Cardiac Glycosides

The inherently low enteral absorption of strophanthin K (16% for the main component k-strophanthoside) [2] makes it an ideal model compound for formulation research and development. Patents exist specifically for enhancing the oral bioavailability of strophanthin K using absorption-enhancing vehicles (e.g., partial glycerides of medium-chain fatty acids) [3], providing a clear pathway for pharmaceutical innovation in the cardiac glycoside space.

Clinical Management of Acute Heart Failure Requiring Rapid-Onset, Short-Action Intravenous Inotrope

Strophanthin K's pharmacokinetic profile—rapid onset (5 minutes after IV injection), peak effect within 0.5-1 hour, and a plasma half-life of 14-21 hours [4]—positions it as a preferred agent for acute decompensated heart failure, especially when rapid titration and avoidance of prolonged drug accumulation are critical. Its distinct safety margin (lethal/cardiotonic dose ratio greater than digoxin) [5] further supports its use in acute care settings where therapeutic window is a primary concern.

Cost-Effective Treatment Alternative in Resource-Constrained Healthcare Systems

For healthcare institutions and formularies evaluating cardiac glycosides for acute heart failure management, strophanthin K injection offers a clinically equivalent alternative to deslanoside with a demonstrated 23.9% reduction in average per-patient treatment cost [6]. This evidence supports its selection for value-based procurement in settings where clinical efficacy and economic efficiency must be balanced.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Strophanthin K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.